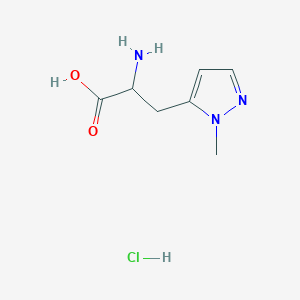![molecular formula C16H20FNO4S B2944315 2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1706163-38-3](/img/structure/B2944315.png)
2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20FNO4S and its molecular weight is 341.4. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-Halogeno Compounds and Electrophilic Fluorination : Research by Banks et al. (1997) explores the electrophilic fluorination of nitrogen heterocycles, which is relevant to the synthesis and characterization of compounds like 2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone. This research can provide insights into the synthesis methods and reactivity of such fluorinated compounds (Banks et al., 1997).
Cycloaddition for Azabicyclo[3.2.1]octane Synthesis : Rumbo et al. (1996) discuss the synthesis of azabicyclo[3.2.1]octane moieties through cycloaddition, which is relevant for understanding the synthesis pathways of compounds containing azabicyclo[3.2.1]octane structures, similar to the one (Rumbo et al., 1996).
Advanced Material Applications
Photochemistry of Related Compounds : Fu et al. (1998) studied the photochemistry of α-adamantylacetophenones, which can offer insights into the photostability and photochemical properties of structurally similar compounds, potentially guiding the development of materials and photochemical applications (Fu et al., 1998).
Catalytic Applications in Epoxidation : Klein and Roberts (2002) investigated the use of fluoroketones as catalysts in asymmetric epoxidation. This research provides an understanding of the potential catalytic applications of fluorinated ketones, a class to which the compound belongs (Klein & Roberts, 2002).
Biomedical Research Implications
High-Performance Liquid Chromatographic Applications : Gatti et al. (1990) focused on the use of certain aroylacrylic acids for high-performance liquid chromatography (HPLC) of biologically important thiols. Understanding the chromatographic properties and applications of related compounds can be beneficial for biomedical research involving the compound (Gatti et al., 1990).
Atom-Transfer Radical Cyclizations : Flynn et al. (1992) discussed the use of phenylsulfonylacetates in synthesis through atom-transfer radical cyclizations. This research can inform the synthesis and potential biomedical applications of compounds with phenylsulfonyl groups, such as the compound (Flynn et al., 1992).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4S/c1-23(20,21)15-8-12-4-5-13(9-15)18(12)16(19)10-22-14-6-2-11(17)3-7-14/h2-3,6-7,12-13,15H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTQBOMNPKSZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate](/img/structure/B2944240.png)






